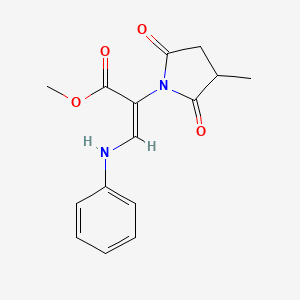
Mannose 1-phosphate (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mannose 1-phosphate (sodium) is a monosaccharide phosphate that plays a crucial role in glycosylation, a process essential for the proper functioning of proteins and lipids in biological systems. It is an intermediate in the metabolism of fructose and mannose and is involved in various metabolic pathways, including gluconeogenesis and glycoprotein synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mannose 1-phosphate (sodium) can be synthesized through enzymatic methods. One common method involves the use of phosphomannomutase, which catalyzes the conversion of mannose 6-phosphate to mannose 1-phosphate . This enzymatic reaction is typically carried out under mild conditions, with the presence of metal ions such as magnesium to enhance enzyme activity .
Industrial Production Methods
Industrial production of mannose 1-phosphate (sodium) often involves large-scale enzymatic synthesis. The process can be optimized by adjusting factors such as temperature, pH, and substrate concentration to achieve high conversion efficiency. For example, using polyphosphate-dependent mannose kinase from Arthrobacter species has been shown to be a cost-effective and efficient method for producing mannose 1-phosphate .
Analyse Des Réactions Chimiques
Types of Reactions
Mannose 1-phosphate (sodium) undergoes various chemical reactions, including:
Oxidation: Mannose 1-phosphate can be oxidized to produce mannose 6-phosphate.
Reduction: It can be reduced to form mannose.
Substitution: Mannose 1-phosphate can participate in substitution reactions to form glycosylated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include mannose 6-phosphate, mannose, and various glycosylated compounds. These products are important intermediates in metabolic pathways and have significant biological functions .
Applications De Recherche Scientifique
Mannose 1-phosphate (sodium) has a wide range of scientific research applications:
Mécanisme D'action
Mannose 1-phosphate (sodium) exerts its effects by participating in glycosylation processes. It is converted to GDP-mannose by the enzyme GDP-mannose pyrophosphorylase, which then serves as a donor of mannose residues in glycoprotein synthesis . This process is crucial for the proper folding, stability, and function of glycoproteins. The molecular targets involved include various glycosyltransferases and glycoproteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mannose 6-phosphate: Another important intermediate in mannose metabolism, involved in similar pathways as mannose 1-phosphate.
Glucose 6-phosphate: A key intermediate in glucose metabolism, sharing some metabolic pathways with mannose 1-phosphate.
Fructose 6-phosphate: Involved in both glycolysis and gluconeogenesis, similar to mannose 1-phosphate.
Uniqueness
Mannose 1-phosphate (sodium) is unique in its specific role in glycosylation and its involvement in the synthesis of GDP-mannose. This distinguishes it from other similar compounds that may participate in broader metabolic pathways but do not have the same specific functions in glycoprotein synthesis .
Propriétés
Formule moléculaire |
C6H12NaO9P |
|---|---|
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
sodium;[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5+,6?;/m1./s1 |
Clé InChI |
YSLVOZPKBHMBRV-XXIBIAAKSA-M |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
SMILES canonique |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)


